molecular formula C14H16BrNO2 B6715440 N-[(3-bromo-4-hydroxyphenyl)methyl]cyclohexene-1-carboxamide

N-[(3-bromo-4-hydroxyphenyl)methyl]cyclohexene-1-carboxamide

Cat. No.: B6715440
M. Wt: 310.19 g/mol
InChI Key: KYRBGGNDGOBYGB-UHFFFAOYSA-N
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Description

N-[(3-bromo-4-hydroxyphenyl)methyl]cyclohexene-1-carboxamide is an organic compound that features a brominated phenol group attached to a cyclohexene ring via a carboxamide linkage

Properties

IUPAC Name

N-[(3-bromo-4-hydroxyphenyl)methyl]cyclohexene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c15-12-8-10(6-7-13(12)17)9-16-14(18)11-4-2-1-3-5-11/h4,6-8,17H,1-3,5,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRBGGNDGOBYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C(=O)NCC2=CC(=C(C=C2)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-4-hydroxyphenyl)methyl]cyclohexene-1-carboxamide typically involves the following steps:

    Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 3-bromo-4-hydroxybenzaldehyde.

    Condensation: The brominated aldehyde is then condensed with cyclohexene-1-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-4-hydroxyphenyl)methyl]cyclohexene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Zinc in acetic acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of the corresponding hydroxyphenyl derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-bromo-4-hydroxyphenyl)methyl]cyclohexene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-bromo-4-hydroxyphenyl)methyl]cyclohexene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenol group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. The carboxamide linkage provides additional stability and specificity in binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloro-4-hydroxyphenyl)methyl]cyclohexene-1-carboxamide
  • N-[(3-fluoro-4-hydroxyphenyl)methyl]cyclohexene-1-carboxamide
  • N-[(3-iodo-4-hydroxyphenyl)methyl]cyclohexene-1-carboxamide

Uniqueness

N-[(3-bromo-4-hydroxyphenyl)methyl]cyclohexene-1-carboxamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s overall stability and interaction with biological targets.

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